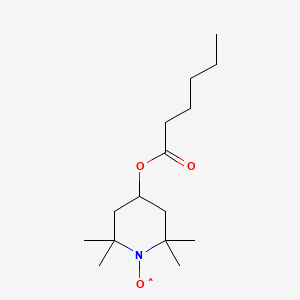
艾蒿酮
描述
Elsholtziaketone, identified in several studies of Elsholtzia species, is a terpenoid compound with significant presence in essential oils extracted from these plants. Its identification and analysis have been facilitated through various analytical techniques, highlighting its importance in the chemosystematics of the Elsholtzia genus and its potential applications in fragrance and medicinal uses due to its antimicrobial and antioxidant activities.
Synthesis Analysis
The primary method for Elsholtziaketone synthesis involves the extraction from Elsholtzia species, particularly from E. cristata and E. ciliata. These extractions have utilized methods like steam distillation, supercritical fluid extraction (SFE), and hydrodistillation, followed by analysis using GC-MS and NMR spectroscopy, revealing Elsholtziaketone as a major constituent in the essential oil composition (Kobold et al., 1987).
Molecular Structure Analysis
Molecular structure elucidation of Elsholtziaketone has been achieved through spectroscopic methods such as H-NMR, C-NMR, and GC-MS. These analyses have confirmed its structure as a ketone derivative, with specific molecular features that distinguish it within the volatile oil composition of Elsholtzia species (Thappa et al., 1999).
Chemical Reactions and Properties
Elsholtziaketone participates in chemical reactions typical of ketones, such as reduction and condensation, which can be utilized in synthetic organic chemistry for the development of fragrance compounds and potential pharmaceuticals. Its ketone functional group contributes to its reactivity and interaction with other molecules, providing a basis for its biological and chemical properties.
Physical Properties Analysis
The physical properties of Elsholtziaketone, including its boiling point, melting point, and solubility, have been inferred from its extraction and analysis processes. As a volatile component of essential oils, it is characterized by a low boiling point and high volatility, which are essential for its role in the fragrance profiles of Elsholtzia species.
Chemical Properties Analysis
Elsholtziaketone exhibits antimicrobial and antioxidant properties, as demonstrated in studies assessing the biological activities of Elsholtzia extracts. Its chemical properties are conducive to its application in food preservation, pharmaceuticals, and as an active ingredient in formulations designed for health and wellness (Ma et al., 2018).
科学研究应用
抗菌和抗氧化活性:含有艾蒿酮的紫花艾被传统用于民间医药。一项研究分析了紫花艾的超临界流体提取物,其中艾蒿酮是主要成分。该提取物表现出显着的抗菌作用和一些抗氧化能力,表明其作为食品防腐剂和抗氧化剂的天然来源的潜力 (Ma 等,2018)。
化学化合物回收和血管舒张能力:研究了从紫花艾中提取酚类化合物和挥发性化合物(包括艾蒿酮)的不同方法。该研究重点介绍了化学化合物回收的最佳方法,并研究了紫花艾精油乳液对大鼠肠系膜血管的血管舒张作用,表明其血管舒张能力较弱 (Pudžiuvelytė 等,2018)。
精油成分和功能特性:一项针对韩国紫花艾的研究根据精油成分确定了不同的化学型,包括一种艾蒿酮含量超过 60% 的类型。这些成分的功能特性,如抗氧化和抗菌活性,已得到证实 (Song,2004)。
抗菌洗手液生产:对艾属的研究,包括其含有艾蒿酮的精油的应用,证明了开发抗菌洗手液产品的潜力。鉴于该属的药用和生物活性,这一应用尤为相关 (Pham Thi Ngoc 等,2023)。
药理学研究:紫花艾因其抗菌和抗炎特性而闻名,其解剖、药理和植物化学特性得到了广泛的研究。这项研究提供了对该植物的全面了解,包括其化学成分(如艾蒿酮),符合唇形科植物的预期模式 (Zhang 等,2021)。
安全和危害
未来方向
Research on Elsholtziaketone and related compounds could potentially focus on their medicinal uses, as plants of the genus Elsholtzia have a long history of medicinal use . Additionally, a new terpene ketone, which has been called dehydroelsholtzia ketone, has been isolated from the essential oil of Elsholtzia ciliata . This suggests that there may be potential for discovering and studying new compounds related to Elsholtziaketone.
作用机制
Target of Action
Elsholtziaketone is a naturally occurring monoterpenoid
Mode of Action
It’s known that Elsholtziaketone is a component of the essential oil of Elsholtzia ciliata , but how it interacts with its targets and the resulting changes are not well-documented. More studies are needed to elucidate this.
Biochemical Pathways
Elsholtziaketone is synthesized via the cis-citral pathway in Perilla plants
Result of Action
It’s known that Elsholtziaketone is a component of the essential oil of Elsholtzia ciliata , but the specific molecular and cellular effects of its action are not well-documented. More studies are needed to elucidate this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds
属性
IUPAC Name |
3-methyl-1-(3-methylfuran-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPGRLGQLDFZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197606 | |
| Record name | Elsholtziaketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
488-05-1 | |
| Record name | Elsholtziaketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elsholtziaketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-(3-methylfuran-2-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of elsholtziaketone, and are there different chemotypes?
A: Elsholtziaketone is a major volatile compound found in certain plant species, most notably Elsholtzia splendens [, , ] and some chemotypes of Perilla frutescens [, ]. Interestingly, not all plants within these species produce elsholtziaketone as the dominant compound. For instance, research has identified three distinct chemotypes of Elsholtzia splendens based on their primary essential oil constituents: dihydrotagentone (DT type), naginataketone (NK type), and elsholtziaketone (EK type) [, ].
Q2: What is the chemical structure of elsholtziaketone?
A: Elsholtziaketone is an aliphatic ketone with the molecular formula C10H14O []. Its structure can be described as 1-(β-methyl-α-furoyl)-2-methyl-1-propene [].
Q3: What are the characteristic aroma properties of elsholtziaketone?
A: Elsholtziaketone possesses a strong, characteristic "rue-like" odor []. It also contributes to the pungent, spicy aroma profile associated with plants like Elsholtzia splendens [].
Q4: How does the presence of elsholtziaketone relate to the genetic makeup of a plant?
A: In Perilla frutescens, the formation of elsholtziaketone is genetically controlled [, , ]. Studies have shown that specific genes influence the biosynthetic pathway of monoterpenes, leading to the accumulation of different major compounds like elsholtziaketone in some chemotypes [].
Q5: What analytical techniques are commonly employed to identify and quantify elsholtziaketone in plant extracts?
A: Researchers commonly use gas chromatography coupled with mass spectrometry (GC-MS) to analyze volatile compounds like elsholtziaketone in plant extracts [, , ]. Extraction methods such as simultaneous steam distillation extraction (SDE) and headspace solid-phase microextraction (HS-SPME) are often utilized in conjunction with GC-MS for identifying and quantifying elsholtziaketone [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methyl-9-phenyl-2,3,4,4a-tetrahydro-1H-indeno[2,1-c]pyridine](/img/structure/B1220247.png)










